7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol
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Overview
Description
7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is a useful research compound. Its molecular formula is C21H16BrN3O2 and its molecular weight is 422.282. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
A study by Bolakatti et al. (2020) explored a series of novel benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer activity against MCF-7 and WRL68 cancer cells. Compounds displayed promising binding interactions against the EGFR tyrosine kinase enzyme, with some also showing notable in vitro antibacterial activity against E. coli, suggesting potential for developing into anticancer or antimicrobial agents (Bolakatti et al., 2020).
Antimalarial Activity
Research by Werbel et al. (1986) focused on the synthesis and antimalarial activity of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. These compounds showed potent antimalarial effects against Plasmodium berghei in mice, with potential for clinical trials in humans due to their excellent activity against resistant strains and favorable pharmacokinetic properties (Werbel et al., 1986).
Molecular Switches and Synthesis Methods
Georgiev et al. (2021) synthesized novel 7-hydroxyquinoline-based Schiff bases, which exhibited tautomeric bistability suitable for use as molecular switches. These findings are crucial for developing materials with applications in molecular electronics and photonics (Georgiev et al., 2021).
Corrosion Inhibition
A study by Rbaa et al. (2018) on novel 8-hydroxyquinoline derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. The research highlighted the potential of these compounds in protecting industrial materials against corrosion, contributing to longer material lifespans and reduced maintenance costs (Rbaa et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is the hypoxia-inducible factor (HIF) prolyl hydroxylase . This enzyme plays a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .
Mode of Action
The compound acts as a specific inhibitor of HIF prolyl hydroxylase . By inhibiting this enzyme, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes that help cells adapt to hypoxic conditions .
Biochemical Pathways
The inhibition of HIF prolyl hydroxylase affects the hypoxia-inducible factor pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, marking it for degradation . By inhibiting this enzyme, the compound allows HIF to escape degradation, leading to its accumulation . This triggers a cellular response that includes increased angiogenesis and erythropoiesis, which help to improve oxygen delivery to tissues .
Result of Action
The molecular effect of the compound’s action is the increased accumulation of HIF . On a cellular level, this leads to an enhanced response to hypoxic conditions, including increased angiogenesis and erythropoiesis . The compound has also been shown to exhibit neuroprotective properties in cell models of oxidative stress and in vivo models of hemorrhagic stroke .
Properties
IUPAC Name |
7-[(4-bromophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWYBHIHZZDTBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Br)NC4=C(C=CC=N4)O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.